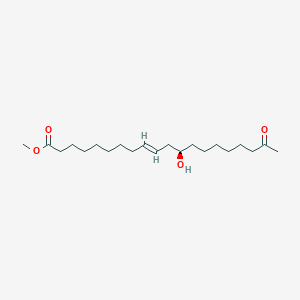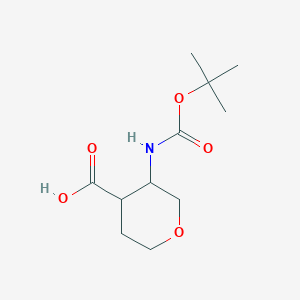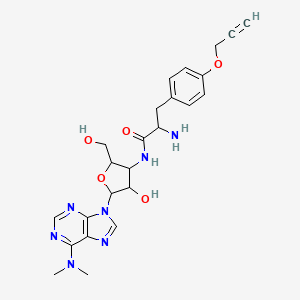![molecular formula C25H31ClN2O2RuS B13387733 RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
RuCl(p-cymene)[(S,S)-MsDpen]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RuCl(p-cymene)[(S,S)-MsDpen] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric transfer hydrogenation reactions, which are crucial in the synthesis of various chiral molecules. The compound’s structure includes a ruthenium center coordinated to a p-cymene ligand and a chiral diamine ligand, [(S,S)-MsDpen].
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(S,S)-MsDpen] typically involves the reaction of a ruthenium precursor, such as dichloro(p-cymene)ruthenium(II) dimer, with the chiral diamine ligand [(S,S)-MsDpen]. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for RuCl(p-cymene)[(S,S)-MsDpen] are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
RuCl(p-cymene)[(S,S)-MsDpen] primarily undergoes asymmetric transfer hydrogenation reactions. These reactions involve the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the formation of chiral products.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen donors such as formic acid or isopropanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
科学研究应用
RuCl(p-cymene)[(S,S)-MsDpen] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the production of chiral amines and alcohols.
Biology: The compound’s ability to catalyze the formation of chiral molecules makes it useful in the synthesis of biologically active compounds.
Medicine: Chiral amines and alcohols produced using this catalyst are key intermediates in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where the control of chirality is crucial.
作用机制
The mechanism by which RuCl(p-cymene)[(S,S)-MsDpen] exerts its effects involves the coordination of the ruthenium center to the substrate, followed by the transfer of hydrogen from the donor molecule to the substrate. The chiral environment provided by the [(S,S)-MsDpen] ligand ensures that the hydrogenation occurs in a stereoselective manner, leading to the formation of chiral products. The molecular targets and pathways involved in these reactions are primarily the imines and ketones that undergo hydrogenation.
相似化合物的比较
Similar Compounds
- RuCl(p-cymene)[(R,R)-Ts-DPEN]
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
Uniqueness
RuCl(p-cymene)[(S,S)-MsDpen] is unique due to its specific chiral ligand, [(S,S)-MsDpen], which provides a distinct chiral environment compared to other similar compounds. This uniqueness can result in different selectivities and efficiencies in asymmetric hydrogenation reactions, making it a valuable tool in the synthesis of specific chiral molecules.
属性
分子式 |
C25H31ClN2O2RuS |
|---|---|
分子量 |
560.1 g/mol |
IUPAC 名称 |
[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |
InChI 键 |
MNPFGRNIWPPSEW-CEHYLXJWSA-M |
手性 SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
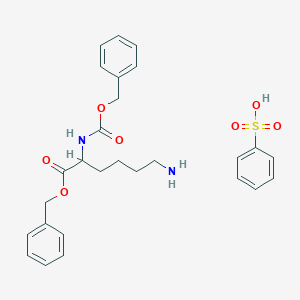
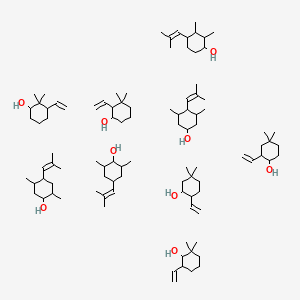
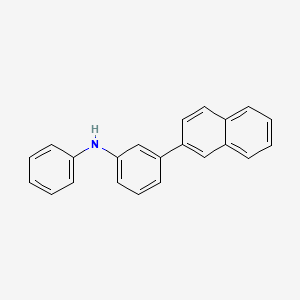

![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)
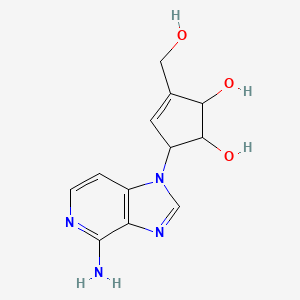
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
